molecular formula C14H23N3O3S B2396843 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea CAS No. 2034574-22-4

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea

Cat. No. B2396843
CAS RN: 2034574-22-4
M. Wt: 313.42
InChI Key: XQNGAZYPSYYHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods that involve the use of different reagents and solvents. The compound has been found to have unique biochemical and physiological effects that make it useful in various research studies.

Mechanism Of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound can also inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have unique biochemical and physiological effects. The compound has been found to have cytotoxic effects on cancer cells, induce apoptosis, and inhibit the activity of specific enzymes involved in cancer cell proliferation. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea in lab experiments is its unique biochemical and physiological effects, which make it useful in various research studies. Additionally, the compound is relatively easy to synthesize using specific methods. However, one of the limitations of using the compound is its limited availability, which can make it challenging to carry out large-scale experiments.

Future Directions

There are several future directions for the study of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea. One of the significant directions is the investigation of the compound's potential as an anti-cancer agent. Studies can be carried out to determine the compound's efficacy in different types of cancer cells and its mechanism of action. Additionally, the compound's potential applications in the field of organic electronics can be further explored by synthesizing new materials using the compound as a building block.

Synthesis Methods

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea involves the reaction of 2-(furan-3-yl)-2-thiomorpholine with 3-isocyanato-1-(2-methoxyethyl)urea in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile and is carried out at room temperature. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where the compound is being investigated for its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.

properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-19-7-3-15-14(18)16-10-13(12-2-6-20-11-12)17-4-8-21-9-5-17/h2,6,11,13H,3-5,7-10H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGAZYPSYYHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=COC=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea

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